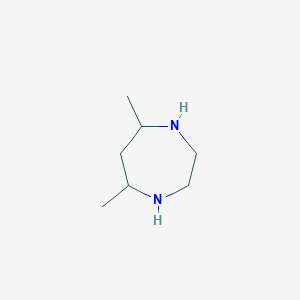

5,7-Dimethyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dimethyl-1,4-diazepane is a chemical compound with the molecular formula C7H16N2 . It is a derivative of 1,4-diazepane, a cyclic diamine .

Synthesis Analysis

The synthesis of 1,4-diazepines, including this compound, has been a subject of interest for many scientists due to their medicinal importance . Various synthetic schemes and reactivity of 1,4-diazepines have been discussed in the literature .

Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray structure analysis and PMR spectroscopy . The compound exists as a dimer exhibiting inter-molecular N-H⋯O hydrogen bonding .

Chemical Reactions Analysis

1,4-Diazepines, including this compound, are associated with a wide range of chemical reactions . The reactivity of these compounds has been extensively studied and documented .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structures : 1,4-Diazepine derivatives, including those related to 5,7-dimethyl-1,4-diazepane, are of interest due to their wide range of therapeutic applications. They have been synthesized and characterized by X-ray crystallographic methods, showing potential as drug molecules (Velusamy et al., 2015).

Molecular Configuration and Spectral Properties : Studies have explored the effects of substituents on the molecular configuration and spectral properties of diazepine derivatives. This includes investigations into steric interactions and thermal stability, offering insights into the structure-property relationships (Tarakanov et al., 2016).

Chemical Properties and Reactions

Reactivity Analysis : Research has been conducted on the reactivities of different positions in diazepine rings towards substitution reactions. This includes understanding electrophilic substitution mechanisms and the stability of the compounds (Barnett et al., 1971).

Synthesis via Domino Processes : Innovative synthesis methods, such as domino processes involving the in-situ generation of aza-Nazarov reagents, have been developed for 1,4-diazepanes. This showcases the potential for efficient and economical synthesis routes (Maiti et al., 2020).

Potential Therapeutic Applications

Inhibitor Studies : Certain 1,4-diazepane derivatives have been identified as inhibitors of specific enzymes, indicating potential therapeutic applications. For instance, the inhibition of human kallikrein 7 by specific diazepane-7-ones has been studied, contributing to the field of medicinal chemistry (Murafuji et al., 2017).

Anticonvulsant Activity : Novel diazepine derivatives have been synthesized and evaluated for anticonvulsant activities. This research is significant in the development of new drugs for treating epilepsy and related disorders (Shao et al., 2018).

Mechanism of Action

Target of Action

5,7-Dimethyl-1,4-diazepane is a derivative of the 1,4-diazepane family It’s known that 1,4-diazepanes, such as diazepam, primarily target gamma-aminobutyric acid (gaba) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Similar compounds like diazepam enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, and anticonvulsant effects .

Biochemical Pathways

It’s known that 1,4-diazepanes can influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, sedation, and muscle relaxation .

Pharmacokinetics

1,4-diazepanes generally have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The duration of their action is further prolonged by the even longer half-life of their active metabolites .

Result of Action

Similar compounds like diazepam can cause sedation, muscle relaxation, and anticonvulsant effects at the cellular level due to their enhancement of gaba activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the skin is an important barrier against environmental factors . Certain enzymes, like human KLK7, can affect the epidermal barrier and increase the risk of atopic dermatitis . Therefore, the environment in which this compound is used could potentially influence its action and efficacy.

Safety and Hazards

Future Directions

The future directions for 5,7-Dimethyl-1,4-diazepane and similar compounds could involve further exploration of their potential biological effects. They could be used in the pharmaceutical industry due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

properties

IUPAC Name |

5,7-dimethyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(2)9-4-3-8-6/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAFCMQLHSOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCCN1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

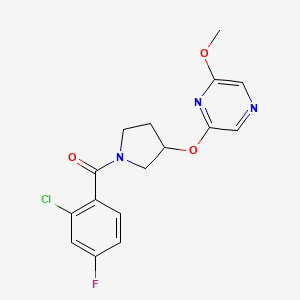

![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)

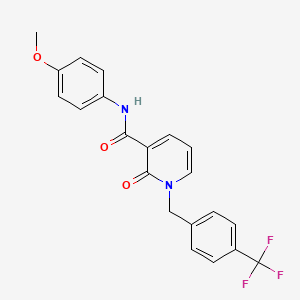

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)

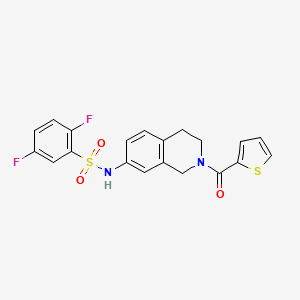

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)

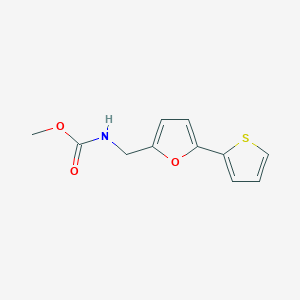

![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid](/img/structure/B2451149.png)